Cas no 921065-27-2 (N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide)

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a benzothiazole-derived sulfonamide compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-methyl-substituted benzothiazole core linked to a benzamide moiety via a sulfonamide bridge, enhancing its binding affinity to biological targets. The compound exhibits notable stability and selectivity, making it suitable for investigating enzyme inhibition or receptor modulation. Its dual functional groups (chloro and methyl) contribute to improved lipophilicity and metabolic resistance, while the sulfonamido-benzamide framework offers versatility in drug design. This compound is primarily utilized in preclinical studies for its structural uniqueness and potential as a scaffold for developing bioactive molecules.
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide structure
921065-27-2 structure
商品名:N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
CAS番号:921065-27-2
MF:C22H18ClN3O3S2
メガワット:471.97962141037
CID:5970822
PubChem ID:40884986

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide 化学的及び物理的性質

名前と識別子

    • N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
    • Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-2-[[(4-methylphenyl)sulfonyl]amino]-
    • AKOS024610741
    • F1813-0707
    • 921065-27-2
    • N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
    • N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
    • インチ: 1S/C22H18ClN3O3S2/c1-13-7-9-15(10-8-13)31(28,29)26-18-6-4-3-5-16(18)21(27)25-22-24-20-14(2)17(23)11-12-19(20)30-22/h3-12,26H,1-2H3,(H,24,25,27)
    • InChIKey: DFMUJEAOKZCRKK-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC2=C(C)C(Cl)=CC=C2S1)(=O)C1=CC=CC=C1NS(C1=CC=C(C)C=C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 471.0478115g/mol
  • どういたいしつりょう: 471.0478115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 739
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 6

じっけんとくせい

  • 密度みつど: 1.480±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 7.81±0.10(Predicted)

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1813-0707-5μmol
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
921065-27-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1813-0707-75mg
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
921065-27-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1813-0707-15mg
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
921065-27-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1813-0707-20mg
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
921065-27-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1813-0707-20μmol
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
921065-27-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1813-0707-10mg
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
921065-27-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1813-0707-30mg
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
921065-27-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1813-0707-25mg
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
921065-27-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1813-0707-5mg
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
921065-27-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1813-0707-2μmol
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
921065-27-2 90%+
2μl
$57.0 2023-05-17

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide 関連文献

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamideに関する追加情報

Professional Introduction to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS No. 921065-27-2)

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 921065-27-2, represents a unique structural motif that combines a benzothiazole core with a sulfonamide functional group, making it a promising candidate for further exploration in drug discovery and development.

The benzothiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Specifically, benzothiazole derivatives have been extensively studied for their potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of a chloro substituent at the 5-position and a methyl group at the 4-position of the benzothiazole ring enhances the compound's electronic properties and influences its interactions with biological targets. Additionally, the sulfonamide group at the 2-position of the benzamide moiety introduces polarity and hydrogen bonding capabilities, which are crucial for binding to biological receptors.

In recent years, there has been a surge in research focused on developing novel sulfonamide-based drugs due to their versatility and efficacy. Sulfonamides are known to act as inhibitors of various enzymes and receptors, making them valuable in treating conditions such as diabetes, infections, and inflammatory diseases. The combination of these two pharmacophores in N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide suggests that it may exhibit multiple biological activities simultaneously.

One of the most exciting aspects of this compound is its potential application in oncology research. Benzothiazole derivatives have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in cancer cells. The sulfonamide moiety can interact with the ATP-binding pocket of these kinases, thereby inhibiting their activity and potentially slowing down tumor growth. Preliminary studies have indicated that compounds with similar structures to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide exhibit significant cytotoxic effects against various cancer cell lines.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps include the formation of the benzothiazole ring through cyclization reactions, followed by functional group transformations such as chlorination and sulfonation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the sulfonamide group at the appropriate position. The final product must undergo rigorous analytical characterization to confirm its identity and purity, including techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

In addition to its potential therapeutic applications, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide may also serve as a valuable tool in chemical biology research. By studying its interactions with biological targets, researchers can gain insights into the mechanisms of various diseases and develop more targeted therapies. Furthermore, computational methods such as molecular docking and virtual screening can be used to predict the binding affinity of this compound to different proteins and enzymes.

The pharmacokinetic properties of this compound are also an important consideration in its development as a drug candidate. Factors such as solubility, stability, bioavailability, and metabolic pathways must be carefully evaluated to ensure that it can reach its target site effectively within the body. Preclinical studies involving cell culture assays and animal models can provide valuable data on these properties before human trials are initiated.

The future directions for research on N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide are multifaceted. Further structural optimization may be performed to enhance its potency and selectivity for specific biological targets. Additionally, exploring new synthetic routes could improve yield and reduce costs for large-scale production. Collaborative efforts between academia and industry could accelerate the translation of laboratory findings into clinical applications.

In conclusion, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS No. 921065-27-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies.

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